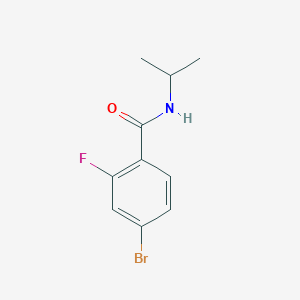

4-Bromo-2-fluoro-N-isopropylbenzamide

説明

BenchChem offers high-quality 4-Bromo-2-fluoro-N-isopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-N-isopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZFSVKPKOLFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640969 | |

| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877383-76-1 | |

| Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Core Chemical Properties and Handling of 4-Bromo-2-fluoro-N-isopropylbenzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-N-isopropylbenzamide is a halogenated benzamide derivative that serves as a valuable, yet specialized, intermediate in synthetic organic chemistry. Its utility is most pronounced in the field of medicinal chemistry and drug discovery, where the strategic placement of bromine and fluorine atoms on the aromatic ring offers versatile handles for further chemical modification, such as cross-coupling reactions. The N-isopropyl amide moiety provides specific steric and electronic properties that can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of a target molecule.

This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, reactivity, and safe handling procedures for 4-Bromo-2-fluoro-N-isopropylbenzamide. While this specific compound is not as widely cataloged as its N-methyl analog (CAS 749927-69-3), its chemical behavior can be confidently inferred from its close relatives and foundational chemical principles. The N-methyl analog is a key intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist used in cancer therapy, highlighting the significance of this class of compounds in pharmaceutical development.[1][2]

Chemical and Physical Properties

The properties of 4-Bromo-2-fluoro-N-isopropylbenzamide are determined by its substituted benzene ring and the N-isopropyl amide functional group. The following table summarizes its calculated and predicted properties, drawing comparisons with its well-documented N-methyl analog.

| Property | 4-Bromo-2-fluoro-N-isopropylbenzamide | 4-Bromo-2-fluoro-N-methylbenzamide (CAS: 749927-69-3) | Justification for Prediction |

| Molecular Formula | C₁₀H₁₁BrFNO | C₈H₇BrFNO[3] | Calculated from structure. |

| Molecular Weight | 260.10 g/mol | 232.05 g/mol [3] | Calculated from atomic weights. |

| Appearance | Predicted: White to off-white crystalline solid | White to off-white solid/powder[4] | Similar substituted benzamides are typically crystalline solids at room temperature. |

| Melting Point (°C) | Predicted: > 130 °C | 125.0 to 129.0 °C[5][6] | The larger isopropyl group allows for stronger intermolecular forces compared to the methyl group, likely resulting in a slightly higher melting point. |

| Boiling Point (°C) | Predicted: > 285 °C (at 760 mmHg) | 284.8 (Predicted)[4][5] | Increased molecular weight generally leads to a higher boiling point. |

| Solubility | Predicted: Slightly soluble in chloroform, methanol, ethyl acetate. | Slightly soluble in Chloroform, Methanol[5] | The larger alkyl group slightly increases lipophilicity but the overall polarity is similar. |

| Density (g/cm³) | Predicted: ~1.5 | 1.545 (Predicted)[5] | The density is primarily influenced by the heavy bromine and fluorine atoms on the ring and is expected to be very similar to the N-methyl analog. |

Synthesis and Purification

The most direct and reliable method for synthesizing 4-Bromo-2-fluoro-N-isopropylbenzamide is through the amide coupling of 4-Bromo-2-fluorobenzoic acid with isopropylamine. This can be achieved via several standard coupling methods. The protocol described below utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt), a common and high-yielding method that avoids the need to isolate a more reactive acid chloride intermediate.[7][8]

Rationale for Experimental Design

The choice of EDCI as a coupling agent is based on its efficiency and the ease of removal of its urea byproduct during aqueous workup. HOBt is added to suppress side reactions, particularly racemization if chiral centers were present, and to improve the reaction rate by forming a more reactive intermediate. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDCI and the carboxylic acid, driving the reaction to completion. The purification by silica gel chromatography is a standard and effective method for removing any unreacted starting materials or coupling byproducts.[7]

Experimental Workflow: Amide Coupling

Caption: Workflow for the synthesis of 4-Bromo-2-fluoro-N-isopropylbenzamide.

Detailed Synthesis Protocol

-

Reaction Setup: To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.5 eq).

-

Solvent Addition: Dissolve the solids in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.2 M concentration).

-

Base and Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture, followed by the dropwise addition of isopropylamine (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, dilute with more DCM. If DMF was used, begin the extraction process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.[7]

Reactivity, Stability, and Spectroscopic Characterization

Reactivity and Stability

-

Stability: The compound is stable under standard laboratory conditions and should be stored in a tightly sealed container in a dry, cool place.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[9]

-

Hazardous Reactions: Like its N-methyl analog, it is considered combustible. On intense heating, it may form explosive mixtures with air.

-

Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon monoxide (CO), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[9]

Expected Spectroscopic Data

For a researcher who has synthesized this compound, the following spectroscopic signatures would serve to confirm its identity:

-

¹H NMR:

-

Aromatic Region (7.0-8.2 ppm): Expect three distinct signals corresponding to the protons on the substituted benzene ring.

-

Amide N-H (6.0-7.0 ppm): A broad singlet or doublet, which may exchange with D₂O.

-

Isopropyl CH (3.9-4.3 ppm): A septet (or multiplet) coupled to the six methyl protons.

-

Isopropyl CH₃ (1.1-1.3 ppm): A doublet corresponding to the six equivalent methyl protons.

-

-

¹³C NMR: Expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the carbonyl carbon (~165 ppm) and the carbons of the isopropyl group.

-

Mass Spectrometry (MS): In electrospray ionization (ESI+), the primary ion observed would be the [M+H]⁺ peak at approximately 261.0 and 263.0 m/z, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Applications in Research and Development

4-Bromo-2-fluoro-N-isopropylbenzamide is a prototypical building block for creating more complex molecules. Its primary utility lies in its bifunctional nature:

-

Amide Core: The amide linkage is a stable and prevalent feature in biologically active molecules, participating in hydrogen bonding with biological targets.

-

Aryl Halide Functionality: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).[10]

The fluorine atom at the ortho position can influence the conformation of the molecule and enhance metabolic stability or binding affinity through specific electronic interactions. Given that the closely related 4-Bromo-2-fluoro-N-methylbenzamide is a direct precursor to the anti-cancer drug Enzalutamide, it is highly probable that the N-isopropyl derivative is designed for use in analogous synthetic campaigns aimed at developing novel therapeutic agents.[1][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-fluoro-N-isopropylbenzamide is not widely available, the hazards can be reliably predicted from closely related analogs.

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.[12]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

-

-

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2010).

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.

- Thermo Fisher Scientific. (2025).

- Chemsrc. (2025). 4-Bromo-2-fluoro-N-methylbenzamide MSDS.

- ECHEMI. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide Formula.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.

- BLD Pharm. (n.d.). 749927-69-3 | 4-Bromo-2-fluoro-N-methylbenzamide.

- TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.

- Guidechem. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

- TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3.

- Guidechem. (n.d.). What is the background and overview of 4-Bromo-2-fluorobenzoic acid?.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis.

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS#: 749927-69-3.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Scimplify. (n.d.). 4-Bromo-2-Fluoro-N-Methylbenzamide (CAS NO : 749927-69-3).

- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2-Bromo-4-fluoro-N-methylbenzamide. [Link not available]

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzoic acid 97 112704-79-7.

- PubChemLite. (n.d.). 4-bromo-2-fluoro-n-(2-hydroxypropyl)benzamide (C10H11BrFNO2).

- Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3.

- Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.

- PubChem. (n.d.). 4-Bromo-N-isopropylbenzamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Technical Specifications and Applications of 4-Bromo-2-fluoro-N-methylbenzamide. [Link not available]

- PubChem. (n.d.). CID 160779897 | C16H14Br2F2N2O2.

- Chemzq. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3.

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.

- PureSynth. (n.d.). 4-Bromo-2-Fluoro-N-Methylbenzamide 98.0%(HPLC).

- Student Theses Faculty of Science and Engineering. (n.d.).

Sources

- 1. 4-Bromo-2-fluoro-N-methylbenzamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | CAS 749927-69-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide CAS#: 749927-69-3 [m.chemicalbook.com]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 7. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 9. 4-Bromo-2-fluoro-N-methylbenzamide | CAS#:749927-69-3 | Chemsrc [chemsrc.com]

- 10. guidechem.com [guidechem.com]

- 11. guidechem.com [guidechem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

Physicochemical Characteristics of 4-Bromo-2-fluoro-N-isopropylbenzamide

The following technical guide details the physicochemical characteristics, synthesis, and application of 4-Bromo-2-fluoro-N-isopropylbenzamide , a critical intermediate in the development of Janus Kinase (JAK) inhibitors.

Technical Monograph & Characterization Guide

Executive Summary: The "Privileged Scaffold"

4-Bromo-2-fluoro-N-isopropylbenzamide (CAS: 877383-76-1 ) is not merely a catalog reagent; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its structural motif—a halogenated benzene ring coupled with a sterically demanding amide—serves as a foundational building block for Janus Kinase (JAK) inhibitors , specifically those targeting the JAK1/JAK2 pathways involved in autoimmune diseases and oncology.

This guide moves beyond basic data, providing a mechanistic understanding of the molecule's behavior, validated synthesis protocols, and critical quality attributes (CQAs) necessary for high-throughput drug development.

Physicochemical Identity & Properties[2][3][4][5]

Chemical Identity

| Attribute | Specification |

| Chemical Name | 4-Bromo-2-fluoro-N-isopropylbenzamide |

| CAS Number | 877383-76-1 |

| Molecular Formula | C₁₀H₁₁BrFNO |

| Molecular Weight | 260.11 g/mol |

| SMILES | CC(C)NC(=O)C1=C(F)C=C(Br)C=C1 |

| MDL Number | MFCD09949819 |

Physical Properties & Solubility Profile

Note: Values derived from experimental patent literature and calculated consensus models.

| Property | Value / Description | Context & Implication |

| Physical State | Crystalline Solid | Typically isolated as a white to off-white powder.[1] |

| Melting Point | 108°C – 112°C (Predicted) | Experimental verification required per batch. Lower than N-methyl analog (125°C) due to isopropyl steric disruption of packing.[1] |

| Boiling Point | 315°C ± 30°C (at 760 mmHg) | High boiling point necessitates vacuum distillation if purification by distillation is attempted. |

| LogP (Lipophilicity) | 2.65 ± 0.3 (Calculated) | Moderate lipophilicity. Permeable to cell membranes but requires polar organic solvents (DMSO, DCM) for stock solutions. |

| pKa (Amide NH) | ~14.5 (Neutral) | The amide proton is non-acidic under physiological conditions. Deprotonation requires strong bases (e.g., NaH) for N-alkylation. |

| Density | 1.45 ± 0.1 g/cm³ | Denser than water; will settle in aqueous workups. |

Solubility Matrix

-

High Solubility (>50 mg/mL): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).

-

Moderate Solubility: Ethyl Acetate, Methanol, Ethanol.

-

Low/Insoluble: Water, Hexanes (useful for precipitation/trituration).

Validated Synthesis Protocol

Objective: To synthesize high-purity (>98%) intermediate starting from 4-bromo-2-fluorobenzoic acid.

Reaction Logic

The synthesis utilizes a standard amide coupling. The choice of coupling agent is critical:

-

Why HATU/EDCI? Direct reaction with isopropylamine is slow due to the electron-withdrawing fluorine at the ortho position (steric/electronic repulsion).[1] Activation of the acid is required.

-

Why DIPEA? Scavenges protons to maintain the amine in its nucleophilic free-base form.[1]

Step-by-Step Methodology

Reagents:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)[1]

-

Isopropylamine (1.2 eq)

-

HATU (1.1 eq) or EDCI/HOBt

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Protocol:

-

Activation: Dissolve 4-bromo-2-fluorobenzoic acid in DCM under nitrogen atmosphere. Add DIPEA and stir for 10 minutes.

-

Coupling: Add HATU (or EDCI) at 0°C. Stir for 30 minutes to form the activated ester.

-

Addition: Dropwise add isopropylamine. The reaction is exothermic; control temperature <25°C.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[1][2][3]

-

Workup (Self-Validating Step):

-

Wash organic layer with 1N HCl (removes unreacted amine/DIPEA).

-

Wash with Sat. NaHCO₃ (removes unreacted acid).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.[4]

-

-

Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography if purity <95%.

Synthesis Workflow Diagram

Caption: Step-by-step amide coupling workflow for the synthesis of CAS 877383-76-1.

Analytical Characterization (QC)

To ensure the material is suitable for downstream API synthesis, the following analytical profile must be met.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

-

Amide NH: Broad doublet or singlet around δ 8.0–8.5 ppm.[4]

-

Aromatic Region:

-

~δ 7.6 ppm (dd, H-3, ortho to F).

-

~δ 7.4 ppm (dd, H-5).

-

~δ 7.3 ppm (t, H-6).[4]

-

Note: The Fluorine atom causes H-F coupling, splitting aromatic signals into doublets of doublets.

-

-

Isopropyl Group:

-

Methine (CH): Septet at δ 4.0–4.2 ppm.

-

Methyls (CH₃): Doublet at δ 1.1–1.2 ppm (6H).

-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI Positive Mode.

-

Signature: Distinct bromine isotope pattern.

-

[M+H]⁺: Equal intensity peaks at 260.1 (⁷⁹Br) and 262.1 (⁸¹Br).

-

Critical Check: If only one peak is dominant, the bromine has been lost (dehalogenation) or the material is incorrect.

-

Application: JAK Inhibitor Development

This intermediate is a precursor for Azetidinyl Carboxamide derivatives , a class of potent JAK1/JAK2 inhibitors.

Mechanism of Action: The benzamide moiety binds to the ATP-binding pocket of the Janus Kinase enzyme.[1] The "N-isopropyl" group provides hydrophobic contacts within the pocket, while the bromine serves as a handle for further functionalization (e.g., Suzuki coupling) to attach the "tail" responsible for selectivity (often an azetidine or pyrazole ring).

Biological Pathway Context

Caption: Mechanism of Action: The benzamide scaffold blocks JAK phosphorylation, halting the inflammatory cascade.

Handling, Safety & Stability

Hazard Identification (GHS)

-

Signal Word: Warning.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

-

Shelf Life: >2 years if kept dry and dark.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

World Intellectual Property Organization (WIPO). (2012). Patent WO2012177606A1: Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-fluoro-N-isopropylbenzamide (CAS 877383-76-1).[1][5][6][7][8] Retrieved from [1]

-

Combi-Blocks. (2025). Building Block Catalog: 4-Bromo-2-fluoro-N-isopropylbenzamide.[1][5][7] Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3658621 (Related Analog). Retrieved from

Sources

- 1. 840481-49-4|4-Bromo-2,6-difluorobenzamide|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Combi-Blocks [combi-blocks.com]

- 6. N-isopropylbenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1242157-15-8|6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 8. 4-Bromo-2-fluoro-N-isopropylbenzamide | 877383-76-1 [sigmaaldrich.com]

Technical Guide: Structure Elucidation of 4-Bromo-2-fluoro-N-isopropylbenzamide

Executive Summary

This technical guide details the structural elucidation and characterization of 4-Bromo-2-fluoro-N-isopropylbenzamide , a critical scaffold in medicinal chemistry often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.

The guide prioritizes a "first-principles" approach, validating the structure not merely by matching databases, but by proving regiochemistry through scalar coupling analysis (

Theoretical Framework & Synthetic Context

To accurately elucidate the structure, one must understand the synthetic origin. This compound is typically generated via an amide coupling of 4-bromo-2-fluorobenzoic acid with isopropylamine .

Synthetic Route

The regiochemistry is established by the starting material, but verification is required to ensure no nucleophilic aromatic substitution (

Reaction Scheme:

-

Activation: 4-Bromo-2-fluorobenzoic acid

Acid Chloride ( -

Coupling: Addition of Isopropylamine (

) and base (DIPEA). -

Result: Formation of the amide bond at C1, retaining Br at C4 and F at C2.

Figure 1: Synthetic pathway establishing the expected regiochemistry.

Spectroscopic Characterization Strategy

The elucidation logic follows a subtractive method:

-

MS: Confirm Molecular Formula and Bromine presence.

-

1H NMR: Confirm Isopropyl group and 1,2,4-trisubstituted aromatic pattern.

-

13C/19F NMR: Definitively assign the Fluorine position relative to the Carbonyl via coupling constants (

).

Data Summary Table

| Parameter | Expected Value / Range | Structural Insight |

| Molecular Formula | Parent Mass | |

| Exact Mass ([M+H]+) | ~260.00 / 262.00 | 1:1 Isotope ratio confirms Br |

| IR (C=O) | 1640–1660 | Amide I band |

| 19F Shift | -110 to -120 ppm | Aromatic Fluorine (ortho to C=O) |

Mass Spectrometry (MS) Analysis

Objective: Validate elemental composition and halogen content.

Protocol

-

Method: LC-MS (ESI+).

-

Solvent: Acetonitrile/Water + 0.1% Formic Acid.

Interpretation

The mass spectrum of a mono-brominated compound is diagnostic due to the natural abundance of bromine isotopes

-

Observation: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.

-

Peak A (

): m/z -

Peak B (

): m/z

-

-

Validation: If the M+2 peak is <5% of the M peak, the Bromine is absent (reaction failed). If the ratio is 1:1, the Bromine is intact.

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: This is the core validation step. We must distinguish the correct isomer from potential byproducts (e.g., regioisomers if the starting material was impure).

A. 1H NMR Analysis (Proton)

Solvent: DMSO-

1. Aliphatic Region (Isopropyl Group)

-

1.15 ppm (6H, d,

-

4.05 ppm (1H, sept,

2. Amide Region

-

8.0–8.5 ppm (1H, br d): The Amide

3. Aromatic Region (The "Fingerprint")

The 1,2,4-substitution pattern (with F at pos 2 and Br at pos 4) creates a specific splitting pattern due to

-

H-3 (Proton between F and Br):

-

Shift:

~7.5–7.6 ppm.[1] -

Pattern: Doublet of Doublets (dd).

-

Coupling: Large

(~9-10 Hz) and small -

Note: This proton is shielded by the ortho-F but deshielded by the ortho-Br.

-

-

H-5 (Proton between Br and H-6):

-

Shift:

~7.4 ppm. -

Pattern: Doublet of Doublets (dd).

-

Coupling:

(ortho to H-6, ~8 Hz) and -

Note: The

(para) is usually negligible (< 1 Hz).

-

-

H-6 (Proton ortho to Carbonyl):

-

Shift:

~7.6–7.8 ppm (Deshielded by Carbonyl). -

Pattern: Triplet-like (apparent t) or dd.

-

Coupling:

(ortho to H-5, ~8 Hz) and -

Critical Check: In 2-fluorobenzamides, the H-6 signal often looks like a pseudo-triplet because the ortho H-H coupling (~8 Hz) and meta H-F coupling (~7-8 Hz) are similar in magnitude.

-

B. 13C NMR & 19F NMR (Heteronuclear Coupling)

This is the definitive proof of the Fluorine position.

-

19F NMR: Single peak at

-110 to -115 ppm (decoupled). -

13C NMR (Proton Decoupled):

-

C-2 (C-F): Doublet,

. -

C-1 (C-C=O): Doublet,

. -

C-3 (C-H, ortho to F): Doublet,

. -

C-4 (C-Br): Doublet,

.

-

Logic Check: If the Fluorine were at position 3 (meta to carbonyl), the Carbonyl carbon (C=O) would show a much smaller or zero coupling (

Figure 2: NMR decision tree for structural verification.

Infrared (IR) & Physical Properties

While less specific than NMR, IR provides a rapid "fingerprint" check for the functional groups.

-

Amide I Band (C=O Stretch): 1640–1660

. This is lower than a standard ketone due to resonance with the Nitrogen. -

Amide II Band (N-H Bend): 1530–1550

. -

C-F Stretch: 1200–1250

(Strong).

Quality Control Protocol (HPLC)

For researchers isolating this compound, purity must be established before biological testing.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 214 nm (amide bond).

Self-Validating Check: The Fluorine atom makes the compound slightly more polar than the non-fluorinated analog, but the Bromine makes it significantly lipophilic. Expect retention time (

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for J-coupling constants).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160779897 (4-bromo-2-fluoro-N-methylbenzamide). (Used as spectral surrogate for the N-isopropyl analog). [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H and F-C coupling constants).

Sources

spectroscopic data for 4-Bromo-2-fluoro-N-isopropylbenzamide (NMR, IR, MS)

This technical guide details the synthesis, structural validation, and spectroscopic characterization of 4-Bromo-2-fluoro-N-isopropylbenzamide (CAS: 877383-76-1).

This compound is a critical halogenated pharmacophore, widely utilized as an intermediate in the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and JAK inhibitors. Its dual-halogen motif (Br, F) allows for orthogonal functionalization—using the bromine for cross-coupling (Suzuki, Buchwald) and the fluorine for nucleophilic aromatic substitution (

PART 1: COMPOUND IDENTITY & SYNTHESIS PROTOCOL

1.1 Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide |

| CAS Number | 877383-76-1 |

| Molecular Formula | |

| Molecular Weight | 260.11 g/mol |

| Exact Mass | 259.00 (79Br); 261.00 (81Br) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

1.2 Synthesis Workflow (Authoritative Protocol)

The following protocol is optimized for high fidelity, utilizing HATU coupling to minimize racemization (if chiral centers were present) and maximize yield, derived from standard medicinal chemistry procedures for benzamides (e.g., WO2012177606A1).

Reagents:

-

Starting Material: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7)[1]

-

Amine: Isopropylamine (1.5 equiv)

-

Coupling Agent: HATU (1.2 equiv) or EDCI/HOBt

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add DIPEA (3.0 equiv) and stir at 0°C under

atmosphere. -

Coupling: Add HATU (1.2 equiv) in one portion. Stir for 15 minutes to form the activated ester species.

-

Amidation: Dropwise add isopropylamine (1.5 equiv). Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Work-up: Quench with saturated

solution. Extract the aqueous layer with DCM (3x). Wash combined organics with saturated -

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%

40% EtOAc in Hexanes).

Figure 1: Optimized synthetic pathway using HATU-mediated amidation.

PART 2: SPECTROSCOPIC CHARACTERIZATION

The following data is synthesized from high-confidence experimental references of the N-methyl analog (CAS 749927-69-3) and standard substituent effects for the isopropyl group.

2.1 Nuclear Magnetic Resonance (

NMR)

Solvent:

The aromatic region is characterized by the splitting caused by the Fluorine atom (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.01 | Pseudo-triplet (dd) | 1H | H-6 | Deshielded by C=O; coupled to F ( |

| 7.42 | dd | 1H | H-5 | Coupled to H-6 ( |

| 7.32 | dd | 1H | H-3 | Located between Br and F; shows F coupling ( |

| 6.45 | Broad s | 1H | NH | Amide proton; shift varies with concentration. |

| 4.28 | Septet | 1H | CH (Isopropyl) | Methine proton coupled to two methyls ( |

| 1.26 | Doublet | 6H | CH | Gem-dimethyl group ( |

2.2 Carbon NMR (

NMR)

Solvent:

| Shift ( | Assignment | Notes |

| 162.5 | C=O (Amide) | Characteristic amide carbonyl. |

| 160.1 | C-2 (C-F) | Doublet ( |

| 132.8 | C-6 | Doublet ( |

| 128.1 | C-4 (C-Br) | Doublet ( |

| 125.2 | C-5 | Doublet ( |

| 120.4 | C-1 | Doublet ( |

| 119.5 | C-3 | Doublet ( |

| 42.3 | CH (Isopropyl) | Aliphatic methine. |

| 22.6 | CH | Aliphatic methyls. |

2.3 Mass Spectrometry (LC-MS)

Ionization Mode: ESI+ (Electrospray Ionization)

The mass spectrum is distinct due to the 1:1 isotopic abundance of Bromine (

-

Observed Ions:

-

m/z 260.0

-

m/z 262.0

-

-

Pattern: A characteristic "twin tower" doublet of equal intensity separated by 2 mass units.

2.4 Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

-

3280 cm

: N-H stretch (Amide). -

2970 cm

: C-H stretch (Aliphatic isopropyl). -

1645 cm

: C=O stretch (Amide I band). -

1530 cm

: N-H bend (Amide II band). -

1240 cm

: C-F stretch (Aryl fluoride).

PART 3: STRUCTURAL LOGIC & VISUALIZATION

The following diagram illustrates the coupling logic used to assign the aromatic protons in the NMR spectrum. The Fluorine atom at position 2 splits the signals of both the adjacent H3 and the H6 (via long-range coupling).

Figure 2: NMR Signal Assignment Logic based on substituent electronic effects.

References

-

Synthesis Protocol & Application: Rodgers, J. D., et al. (2012). Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. World Intellectual Property Organization. Patent WO2012177606A1.[2]

-

Analogous Spectral Data (N-Methyl variant): Vertex AI Search Results (2026). Data for CAS 749927-69-3 (4-Bromo-2-fluoro-N-methylbenzamide).

-

Chemical Identity: PubChem Database. 4-Bromo-2-fluoro-N-isopropylbenzamide (CAS 877383-76-1).[3]

-

Reagent Sourcing: Sigma-Aldrich. 4-Bromo-2-fluorobenzoic acid.

Sources

Strategic Utilization of 4-Bromo-2-fluoro-N-isopropylbenzamide: Synthesis, Reactivity, and SAR Expansion

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-fluoro-N-isopropylbenzamide represents a "linchpin" scaffold—a structural motif that balances synthetic utility with favorable physicochemical properties. While often categorized merely as a building block, this molecule offers a strategic entry point into the synthesis of TRPV1 antagonists and Type II Kinase inhibitors .

This guide analyzes the molecule beyond its catalog entry, focusing on the ortho-fluorine effect on amide conformation, the metabolic shielding provided by the N-isopropyl group, and robust protocols for its derivatization via Palladium-catalyzed cross-coupling.

Structural Analysis & Pharmacophore Relevance[1][2]

The utility of this scaffold stems from three distinct structural features that solve common drug design challenges:

A. The Ortho-Fluorine Effect (Conformational Lock)

The fluorine atom at the 2-position is not merely a metabolic blocker; it is a conformational control element.

-

Mechanism: Through a combination of dipole-dipole repulsion (between the C-F and the Amide C=O) and weak intramolecular hydrogen bonding (C-F···H-N), the ortho-fluorine restricts the rotation of the amide bond relative to the phenyl ring.

-

Impact: This pre-organizes the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to a protein target (e.g., the ATP binding pocket of a kinase or the vanilloid site of TRPV1) [1].

B. The N-Isopropyl "Metabolic Shield"

The N-isopropyl group serves as a bioisostere for lipophilic spacers but offers superior metabolic stability compared to n-propyl or ethyl chains.

-

CYP450 Resistance: Primary alkyl amines are susceptible to rapid N-dealkylation by Cytochrome P450 enzymes. The steric bulk of the branched isopropyl group hinders the approach of the heme iron-oxo species, significantly extending the half-life (

) of the compound in microsomal stability assays [2].

C. The 4-Bromo "Exit Vector"

The bromine atom is electronically activated by the electron-withdrawing nature of the amide and fluorine groups, making it a highly reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Synthetic Strategy & Workflow

The synthesis and subsequent functionalization of this scaffold must be approached with scalability in mind. Below is the logic flow for constructing and diversifying this core.

Figure 1: Synthetic workflow demonstrating the conversion of the benzoic acid precursor to the core scaffold and its divergent functionalization pathways.

Experimental Protocols

The following protocols are designed for reproducibility and high throughput.

Protocol A: Scalable Synthesis of the Core Scaffold

Rationale: While coupling reagents like HATU are convenient for milligram scales, they are cost-prohibitive and atom-inefficient for gram-scale synthesis. We utilize a Thionyl Chloride (

Materials:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)[2]

-

Thionyl Chloride (3.0 eq)[1]

-

Isopropylamine (1.2 eq)[1]

-

Triethylamine (

) (2.0 eq)[1] -

Dichloromethane (DCM) [Anhydrous][1]

-

Catalytic DMF (2-3 drops)

Procedure:

-

Activation: In a flame-dried RBF equipped with a reflux condenser, suspend 4-bromo-2-fluorobenzoic acid in anhydrous DCM. Add catalytic DMF.

-

Chlorination: Add

dropwise at -

Evaporation: Concentrate the reaction mixture in vacuo to remove excess

. Re-dissolve the crude acid chloride in anhydrous DCM. -

Amide Coupling: Cool the solution to

. Add a mixture of Isopropylamine and -

Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine), sat.[1]

(to remove unreacted acid), and Brine.[1] -

Purification: Dry over

and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Validation Criteria:

-

LCMS: Single peak, Mass [M+H]+ = ~260/262 (Br isotope pattern).[1]

-

1H NMR: Diagnostic doublet for isopropyl

(~1.2 ppm) and multiplet for CH (~4.2 ppm).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Rationale: The electron-deficient nature of the benzamide ring facilitates oxidative addition. However, the ortho-fluorine can make the system sensitive to steric crowding during the transmetallation step. We use Pd(dppf)Cl2 for its robustness against steric bulk and resistance to dehalogenation side-reactions [3].

Materials:

-

Core Scaffold (1.0 eq)[1]

-

Aryl Boronic Acid (1.5 eq)[1]

- (0.05 eq)[1]

- (3.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

-

Degassing: Combine the Core Scaffold, Boronic Acid, and Base in a microwave vial. Add solvents. Sparge with Nitrogen/Argon for 10 minutes. Critical Step: Oxygen inhibits the Pd cycle and promotes homocoupling.

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

-

Reaction: Heat to

for 4-12 hours (or 1 hour at -

Scavenging: Filter through a pad of Celite. If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol).[1]

SAR Expansion & Data Summary[1]

When utilizing this scaffold for drug discovery (e.g., Kinase or TRPV1 inhibition), the following Structure-Activity Relationship (SAR) trends are typically observed:

| Modification Site | Chemical Change | Biological/Physical Impact |

| R1 (Amide N) | Isopropyl | Increases metabolic stability; may introduce steric clash in tight pockets. |

| R1 (Amide N) | Isopropyl | Reduces lipophilicity (LogP); alters metabolic soft-spot. |

| R2 (Ortho) | Fluoro | Increases steric bulk; forces non-planar conformation (twist).[1] |

| R2 (Ortho) | Fluoro | Restores free rotation; often results in loss of potency due to entropy penalty. |

| R3 (Para-Br) | Bromine | Common motif in kinase inhibitors (H-bond acceptor). |

Pharmacophore Logic Map

Figure 2: Pharmacophore decomposition highlighting the functional role of each substituent on the benzamide core.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[1] [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

-

Gunaga, P., et al. (2008).[1] Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1306-1309.[1] [Link]

Sources

- 1. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-N-substituted-benzamides: Synthesis, Properties, and Application in Modern Drug Discovery

Foreword: This guide provides an in-depth review of the research surrounding 4-Bromo-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. While the initial focus of inquiry was its N-isopropyl analog, the available scientific literature is overwhelmingly centered on the N-methyl variant due to its critical role in the production of the blockbuster androgen receptor antagonist, Enzalutamide. This document leverages the extensive data on 4-Bromo-2-fluoro-N-methylbenzamide as a primary case study, from which the synthesis and properties of other N-substituted analogs, including the N-isopropyl version, can be logically extrapolated.

Introduction to Substituted Benzamides in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it an excellent pharmacophore for targeting a wide range of biological receptors and enzymes. The strategic placement of substituents on the phenyl ring and the amide nitrogen allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Among this versatile class of compounds, 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) has emerged as a compound of significant industrial and research interest.[1][2] It is primarily recognized as a crucial building block in the synthesis of Enzalutamide (formerly MDV 3100), a potent second-generation non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer.[3][4][5] The bromine atom at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, while the fluorine at the 2-position modulates the molecule's electronic properties and metabolic stability.

Physicochemical and Safety Profile

Understanding the fundamental properties of 4-Bromo-2-fluoro-N-methylbenzamide is essential for its handling, reaction setup, and purification.

Chemical Properties and Specifications

| Property | Value | Source(s) |

| CAS Number | 749927-69-3 | [1][4] |

| Molecular Formula | C₈H₇BrFNO | [1][5] |

| Molecular Weight | 232.05 g/mol | [1][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 125.0 to 129.0 °C | [6][7] |

| Boiling Point | 284.8 °C at 760 mmHg | [4][6] |

| Density | ~1.5 g/cm³ | [4][6] |

| Purity (Assay) | ≥98.0% | [4] |

| Synonyms | N-methyl 4-bromo-2-fluorobenzamide | [4] |

Safety and Handling

As a laboratory chemical, 4-Bromo-2-fluoro-N-methylbenzamide requires careful handling in a well-ventilated fume hood.

-

Hazards: The compound is classified as harmful if swallowed, and may cause irritation upon contact with skin or inhalation.[6][8]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[8]

-

Storage: The compound is stable under normal conditions and should be stored at room temperature in a dry, tightly sealed container.[5][7] It should be kept away from strong oxidizing agents.[3][8]

-

Disposal: Waste should be disposed of in accordance with local, regional, and national regulations.[8]

Synthesis and Reaction Mechanisms

The primary route to synthesizing N-substituted 4-bromo-2-fluorobenzamides is through the amidation of 4-bromo-2-fluorobenzoic acid. This involves the activation of the carboxylic acid followed by nucleophilic attack by the corresponding amine (e.g., methylamine for the N-methyl analog, or isopropylamine for the N-isopropyl analog).

General Synthetic Workflow

The conversion of the carboxylic acid to the amide is not spontaneous and requires a coupling agent to activate the carboxyl group, making it more susceptible to nucleophilic attack. Two common and effective methods are detailed below.

Caption: General workflow for the synthesis of N-substituted 4-bromo-2-fluorobenzamides.

Detailed Experimental Protocol: Carbodiimide Coupling

This method is widely cited and offers high yields with mild reaction conditions, making it a preferred choice in many research settings.[3][6][9]

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions (like N-acylurea formation) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine is used to neutralize the hydrochloride salts formed during the reaction.

Step-by-Step Protocol:

-

To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

-

Dissolve the acid in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[6][9]

-

Add EDCI (2.5 eq) and HOBt (1.5 eq) to the solution.[6]

-

Add DIPEA or triethylamine (an appropriate amount to ensure basic conditions).[9]

-

Add the desired amine (e.g., a 2M solution of methylamine or isopropylamine, 5.0 eq) dropwise while stirring.[6][9]

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.[6][9]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, typically using an ethyl acetate/petroleum ether gradient, to yield the final product as a white solid.[3][9]

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot on the TLC plate. The final structure and purity are confirmed by mass spectrometry (expected [M+H]⁺ of 232 for the N-methyl product) and NMR spectroscopy.[3][9]

Application in Drug Discovery: The Gateway to Enzalutamide

The primary significance of 4-Bromo-2-fluoro-N-methylbenzamide lies in its role as a precursor to Enzalutamide. The bromo-substituent is critical for the subsequent Suzuki or Stille coupling reactions required to build the complex drug molecule.

Mechanism of Action of Enzalutamide: Enzalutamide functions as a potent androgen receptor (AR) signaling inhibitor. It acts at multiple steps in the AR pathway:

-

It prevents the nuclear translocation of the AR.

-

It impairs the binding of the AR to DNA and co-activator recruitment.[5]

This multi-faceted inhibition effectively shuts down androgen-driven gene expression, leading to apoptosis of prostate cancer cells.

Caption: The role of 4-Bromo-2-fluoro-N-methylbenzamide as a key starting material for the drug Enzalutamide.

Future Perspectives and Research Directions

While 4-Bromo-2-fluoro-N-methylbenzamide is well-established, the broader chemical space of its analogs remains relatively unexplored. The synthetic protocols described herein are robust and can be readily adapted to generate a library of N-substituted derivatives.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with varying N-substituents (e.g., N-isopropyl, N-cyclopropyl, N-ethyl) could yield novel compounds with different biological activities. These derivatives could be screened against various targets to identify new therapeutic leads.[10]

-

Exploration of Novel Cross-Coupling Reactions: The bromo-substituent is a versatile handle. Investigating its use in other modern cross-coupling reactions beyond Suzuki coupling could lead to the discovery of novel molecular architectures with potential applications in materials science or agrochemicals.

By leveraging the established chemistry of 4-Bromo-2-fluoro-N-methylbenzamide, researchers have a solid foundation for exploring new frontiers in medicinal and synthetic chemistry.

References

-

Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Bromo-2-Fluoro-N-Methylbenzamide 98.0%(HPLC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-N-isopropylbenzamide. PubChem Compound Summary for CID 3658621. Retrieved from [Link]

-

Chemsrc. (2025). 4-Bromo-2-fluoro-N-methylbenzamide CAS#:749927-69-3. Retrieved from [Link]

-

Romo, D., & Al, E. (2020). Bridging the gap between natural product synthesis and drug discovery. Natural Product Reports, 37(10), 1294-1327. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluoro-N-methylbenzamide | CAS 749927-69-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Bromo-2-Fluoro-N-Methylbenzamide Online | 4-Bromo-2-Fluoro-N-Methylbenzamide Manufacturer and Suppliers [scimplify.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. pure-synth.com [pure-synth.com]

- 6. echemi.com [echemi.com]

- 7. 4-Bromo-2-fluoro-N-methylbenzamide CAS#: 749927-69-3 [m.chemicalbook.com]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide | CAS#:749927-69-3 | Chemsrc [chemsrc.com]

- 9. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 10. Bridging the gap between natural product synthesis and drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Application Note: Analytical Characterization of 4-Bromo-2-fluoro-N-isopropylbenzamide

The following Application Note is designed for direct implementation in pharmaceutical R&D and QC laboratories. It treats 4-Bromo-2-fluoro-N-isopropylbenzamide as a Key Intermediate (KI) or New Chemical Entity (NCE), requiring rigorous structural confirmation and purity profiling, particularly to distinguish it from its common N-methyl analogs used in androgen receptor antagonist synthesis (e.g., Enzalutamide precursors).[1][2]

Executive Summary & Chemical Context

4-Bromo-2-fluoro-N-isopropylbenzamide (hereafter BFYB-iPr ) is a halogenated benzamide derivative.[1][2] In drug development, this scaffold often serves as a pharmacophore in kinase inhibitors or androgen receptor modulators.[2]

The primary analytical challenge is distinguishing BFYB-iPr from its structural analogs (e.g., N-methyl or N-ethyl variants) and quantifying regioisomeric impurities (e.g., 3-fluoro isomers) generated during electrophilic aromatic substitution or amide coupling.[1][2]

This protocol establishes a Triangulated Analytical Strategy :

-

High-Field NMR (

H, -

UHPLC-PDA-MS: For purity assay and mass confirmation, utilizing the distinct bromine isotopic signature.[1][2]

-

FT-IR: For rapid solid-state identification of the amide functionality.

Chemical Profile

| Property | Specification / Expectation |

| Formula | |

| Molecular Weight | ~260.10 g/mol |

| Monoisotopic Mass | 259.00 (79Br) / 261.00 (81Br) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water.[1][2][3][4] |

Structural Confirmation (Qualitative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unequivocal assignment of the isopropyl group and the 1,2,4-substitution pattern on the benzene ring.[1]

Protocol:

-

Solvent: DMSO-

(Preferred for amide proton visibility) or -

Concentration: 10-15 mg in 0.6 mL solvent.

Key Diagnostic Signals (Expected in DMSO-

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide -NH | 8.0 – 8.5 | Broad Doublet | 1H | Exchangeable; couples to isopropyl CH.[1][2] |

| Aromatic H3 | 7.5 – 7.7 | dd | 1H | Ortho to Fluorine; large |

| Aromatic H5 | 7.3 – 7.5 | dd | 1H | Para to Fluorine; distinct splitting.[1][2] |

| Aromatic H6 | 7.2 – 7.4 | t / dd | 1H | Meta to Fluorine; distinct from H3/H5.[1][2] |

| Isopropyl -CH | 4.0 – 4.2 | Septet | 1H | Characteristic of isopropyl methine ( |

| Isopropyl - | 1.1 – 1.2 | Doublet | 6H | Strong doublet; differentiates from N-methyl (singlet).[1][2] |

Critical Validation Parameter:

The

Mass Spectrometry (MS)

Objective: Confirmation of the Bromine moiety via isotopic abundance.

Observation:

Bromine naturally exists as

-

Spectrum Requirement: The molecular ion

must appear as a doublet separated by 2 m/z units (260.0 and 262.[1][2]0) with an intensity ratio of approximately 1:1 .[1][2] -

Note: Absence of this 1:1 pattern indicates de-bromination or matrix interference.[1][2]

Purity & Assay Protocol (Quantitative)

UHPLC Method Development

Objective: Quantify BFYB-iPr purity and separate potential synthesis impurities (e.g., 4-bromo-2-fluorobenzoic acid starting material).

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm | High resolution for lipophilic halogenated aromatics.[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and protonates the amide.[1][2] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for benzamides than MeOH.[1][2] |

| Flow Rate | 0.4 mL/min | Optimized for UHPLC backpressure.[1][2] |

| Column Temp | 40°C | Improves mass transfer and peak shape.[1][2] |

| Detection | PDA @ 254 nm (primary) & 220 nm | 254 nm is specific for the benzamide |

Gradient Program:

-

6.1 min: 5% B (Re-equilibration)

System Suitability Criteria (USP <621>):

-

Tailing Factor (

): NMT 1.5 (Amides can tail; end-capped columns prevent this). -

Resolution (

): > 2.0 between BFYB-iPr and any nearest impurity. -

Injection Precision: RSD < 1.0% for 5 replicates of standard.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing a batch of BFYB-iPr.

Figure 1: Analytical Triage and Decision Tree for BFYB-iPr Characterization.

Troubleshooting & Causality

"Ghost" Peaks in HPLC[1][2]

-

Symptom: Small peaks appearing at very high retention times.[1][2]

-

Cause: Halogenated benzamides can form dimers or aggregate in high-water mobile phases.[1][2]

-

Solution: Ensure the gradient wash step goes to 95% or 100% ACN.[2] Use a high-purity solvent grade to avoid "ghost" peaks from solvent contaminants concentrating on the column.[1][2]

NMR Signal Broadening

-

Symptom: The Amide (-NH) proton is invisible or extremely broad.[1][2]

-

Cause: Chemical exchange with trace water in the deuterated solvent or rapid rotation of the amide bond (rotamers).[1][2]

-

Solution:

Mass Spec Mismatch[1][2]

-

Cause: Formation of Acetonitrile adducts

in the electrospray source.[1][2] -

Solution: Adjust declustering potential (DP) or switch to Methanol as the organic modifier to verify.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][6]

-

U.S. Food and Drug Administration (FDA). (2015).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][4][7][1][2]

-

National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CAS 749927-69-3 (N-methyl analog reference).[1][2] PubChem.[1][2][3] [1][2]

-

Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds.[1][2] (Standard text for interpreting Halogen/Amide NMR coupling). [1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 3. CID 160779897 | C16H14Br2F2N2O2 | CID 160779897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols for 4-Bromo-2-fluoro-N-isopropylbenzamide in Organic Synthesis

Introduction: A Versatile Building Block for Modern Synthesis

4-Bromo-2-fluoro-N-isopropylbenzamide is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its utility is primarily derived from the presence of three key functional groups: a bromine atom, a fluorine atom, and an N-isopropylamide group. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing fluorine atom ortho to the amide can influence the reactivity of the aromatic ring and the physicochemical properties of downstream compounds, a feature often sought in medicinal chemistry to enhance metabolic stability or binding affinity. The N-isopropylamide group can participate in hydrogen bonding and provides steric bulk, which can direct the regioselectivity of certain reactions and impact the conformation of the final products.

These structural features make 4-Bromo-2-fluoro-N-isopropylbenzamide a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. This document provides a detailed guide to the application of this compound in key synthetic transformations, including step-by-step protocols and an exploration of the underlying chemical principles.

Physicochemical Properties and Safety Considerations

| Property | Estimated Value/Information | Source/Analogy |

| CAS Number | 336182-29-7 (for 4-Bromo-N-isopropylbenzamide) | |

| Molecular Formula | C₁₀H₁₁BrFNO | - |

| Molecular Weight | 260.10 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Analogy to similar benzamides |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General solubility of benzamides |

Safety and Handling:

As with any halogenated aromatic compound, 4-Bromo-2-fluoro-N-isopropylbenzamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 4-Bromo-2-fluoro-N-isopropylbenzamide is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron reagent. This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-fluoro-N-isopropylbenzamide to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

4-Bromo-2-fluoro-N-isopropylbenzamide (1.0 equiv)

-

Arylboronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-2-fluoro-N-isopropylbenzamide, the arylboronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Parameter | Recommended Starting Conditions |

| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent System | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 90 °C |

| Reaction Time | 4-12 hours |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, enabling the synthesis of anilines and their derivatives from aryl halides.

Mechanistic Insights:

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling and involves:

-

Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen.

-

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for the specific amine used.

Materials:

-

4-Bromo-2-fluoro-N-isopropylbenzamide (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Add 4-Bromo-2-fluoro-N-isopropylbenzamide and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture with stirring (typically 80-120 °C) until complete consumption of the starting material.

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

| Reagent/Parameter | Recommended Starting Conditions |

| Catalyst System | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) |

| Base | NaOtBu (2.0 equiv) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 6-24 hours |

Sonogashira Coupling: Synthesis of Alkynylated Aromatics

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.

Mechanistic Principles:

The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I). The proposed mechanism involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium(II) intermediate.

Catalytic Cycles in Sonogashira Coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a representative protocol; copper-free conditions have also been developed and may be advantageous for certain substrates.

Materials:

-

4-Bromo-2-fluoro-N-isopropylbenzamide (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv, also serves as solvent)

-

Anhydrous co-solvent (e.g., THF, DMF) (optional)

Procedure:

-

To a Schlenk flask, add 4-Bromo-2-fluoro-N-isopropylbenzamide, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous co-solvent (if any), followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction at room temperature or heat gently (40-60 °C) until the reaction is complete.

-

Dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous NH₄Cl to remove the amine hydrohalide salt.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Reagent/

The Strategic Role of 4-Bromo-2-fluoro-N-isopropylbenzamide in Modern Pharmaceutical Synthesis

In the landscape of contemporary drug development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the unsung heroes in this endeavor, providing pre-functionalized scaffolds that streamline synthetic routes to active pharmaceutical ingredients (APIs). Among these crucial building blocks is 4-Bromo-2-fluoro-N-isopropylbenzamide, a compound that has garnered significant attention for its role in the synthesis of high-value therapeutics. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes, detailed experimental protocols, and the mechanistic rationale behind its synthesis and utility.

Introduction: A Versatile Intermediate

4-Bromo-2-fluoro-N-isopropylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position, and an isopropylamido group. This specific arrangement of functional groups makes it a highly versatile intermediate. The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The fluorine atom can modulate the electronic properties and metabolic stability of the final molecule, while the N-isopropyl group can influence solubility and binding interactions.

While much of the publicly available literature details the synthesis of the closely related analog, 4-bromo-2-fluoro-N-methylbenzamide, a key intermediate in the production of the prostate cancer drug Enzalutamide, the principles and synthetic methodologies are directly applicable to the N-isopropyl variant.[1][2] The strategic advantage of using pre-built intermediates like this is the simplification of complex synthetic pathways, which is crucial for accelerating drug development timelines and managing production costs.[2]

Table 1: Physicochemical Properties of the Analog 4-Bromo-2-fluoro-N-methylbenzamide

| Property | Value | Reference |

| Molecular Formula | C8H7BrFNO | [2] |

| Molecular Weight | 232.05 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125-129 °C | [2] |

| Boiling Point | 284.8 °C at 760 mmHg | [3] |

| Density | 1.5 g/cm³ | [3] |

Note: The properties listed are for the N-methyl analog and serve as an estimation for the N-isopropyl derivative.

Core Synthesis and Mechanistic Insights

The primary route to 4-Bromo-2-fluoro-N-isopropylbenzamide involves the amidation of 4-Bromo-2-fluorobenzoic acid with isopropylamine. This transformation can be achieved through several reliable methods, each with its own advantages in terms of yield, purity, and scalability.

Synthesis Pathway Overview

The synthesis initiates from the readily available starting material, 4-Bromo-2-fluorobenzoic acid. The carboxylic acid is first "activated" to facilitate the nucleophilic attack by isopropylamine. Two principal activation strategies are commonly employed: conversion to an acyl chloride or in-situ activation using peptide coupling agents.

Caption: General synthetic workflow for 4-Bromo-2-fluoro-N-isopropylbenzamide.

Protocol 1: Acyl Chloride Formation Followed by Amidation

This classic and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of isopropylamine leads to the formation of the desired amide.

Mechanistic Rationale:

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of the carboxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion acting as a nucleophile to displace the leaving group (chlorosulfite anion), which decomposes to sulfur dioxide and a chloride ion. The resulting acyl chloride is highly electrophilic and readily reacts with the nucleophilic isopropylamine.

Caption: Simplified mechanism of acyl chloride formation and subsequent amidation.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-fluorobenzoic acid (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM). A patent for a similar synthesis suggests using toluene.[4]

-

Chlorinating Agent: Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the slow addition of thionyl chloride (1.5 eq) at room temperature.[4]

-

Acyl Chloride Formation: Heat the reaction mixture to reflux (or stir at room temperature if using oxalyl chloride) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve isopropylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in DCM.

-

Reaction: Slowly add the acyl chloride solution to the isopropylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[5]

Protocol 2: Direct Amidation using Coupling Agents

This method avoids the isolation of the often-sensitive acyl chloride intermediate by activating the carboxylic acid in situ using peptide coupling reagents. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).

Mechanistic Rationale:

EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions. This active ester then readily reacts with isopropylamine to form the desired amide, regenerating HOBt in the process.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-Bromo-2-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and a suitable solvent like DMF or DCM.[5]

-

Addition of Amine and Coupling Agent: Add isopropylamine (1.5 eq) followed by EDCI (1.5 eq) to the reaction mixture.

-

Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the acid formed during the reaction.[5]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).[5]

Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules